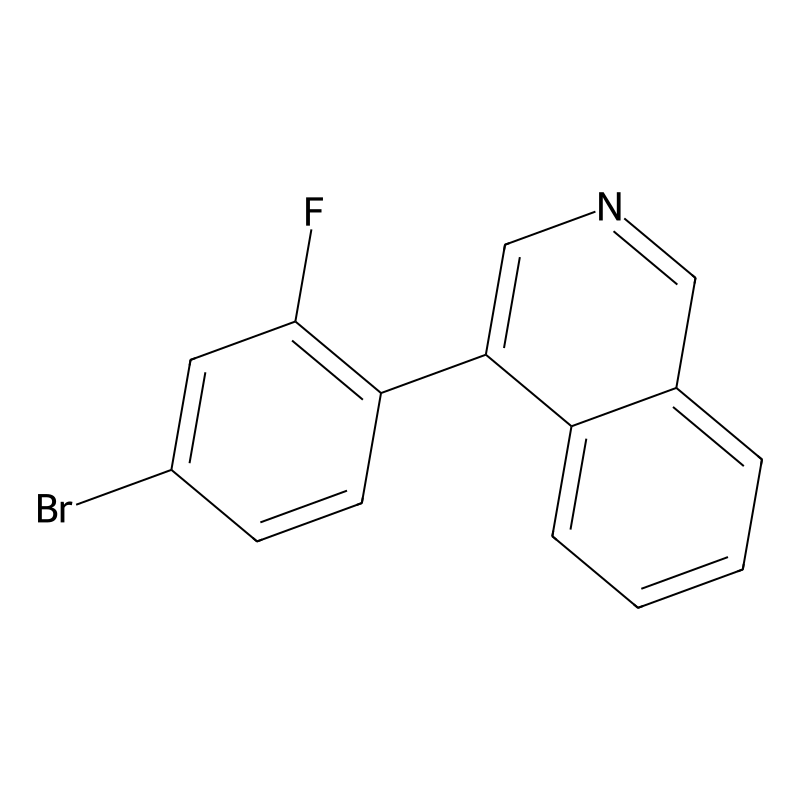

4-(4-Bromo-2-fluorophenyl)isoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry

4-(4-Bromo-2-fluorophenyl)isoquinoline is an organic molecule with a structure containing both isoquinoline and fluorophenyl groups. This combination of functionalities makes it a potential candidate for research in medicinal chemistry, particularly in the development of new drugs [].

- Target Binding: The isoquinoline ring system is present in many biologically active molecules, including some alkaloids with important medicinal properties []. Researchers might investigate if 4-(4-Bromo-2-fluorophenyl)isoquinoline can bind to specific biological targets, potentially leading to the development of new drugs.

- Structure-Activity Relationship Studies: By studying how modifications to the molecule's structure affect its biological activity, researchers can gain valuable insights into the mechanisms of action of potential drugs containing the 4-(4-Bromo-2-fluorophenyl)isoquinoline scaffold [].

Applications in Material Science

While information on specific applications in material science is limited, the unique structure of 4-(4-Bromo-2-fluorophenyl)isoquinoline suggests potential research areas:

- Organic Electronics: The molecule's aromatic rings and heteroatoms could allow it to participate in pi-pi stacking interactions, a property important for organic semiconductors []. Researchers might explore if 4-(4-Bromo-2-fluorophenyl)isoquinoline can be incorporated into materials for organic light-emitting diodes (OLEDs) or other organic electronic devices.

- Fluorinated Materials: The presence of fluorine can introduce desirable properties like improved thermal stability and altered reactivity. Researchers might investigate if incorporating 4-(4-Bromo-2-fluorophenyl)isoquinoline into polymers or other materials can enhance their properties [].

4-(4-Bromo-2-fluorophenyl)isoquinoline is an organic compound characterized by the presence of an isoquinoline moiety substituted with a bromo and a fluoro group on the aromatic ring. Its molecular formula is and it has a molecular weight of approximately 302.14 g/mol . The structure of this compound allows for various chemical interactions, making it a subject of interest in both synthetic chemistry and medicinal research.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the introduction of different substituents.

- Condensation Reactions: The isoquinoline structure allows for the formation of derivatives through reactions with carbonyl compounds, leading to products such as hydrazones and chalcones.

- C-H Activation: This compound can participate in C-H activation reactions, which are valuable in synthesizing more complex organic molecules.

While specific biological activities of 4-(4-Bromo-2-fluorophenyl)isoquinoline are not extensively documented, its derivatives have shown promising pharmacological effects. For instance, compounds derived from this structure have been investigated for their inhibitory activity against monoamine oxidase B, an enzyme implicated in neurological disorders. This suggests potential therapeutic applications in treating conditions such as Parkinson's disease.

The synthesis of 4-(4-Bromo-2-fluorophenyl)isoquinoline can be achieved through several methods:

- Bromination and Fluorination: Starting from 2-fluoroaniline, bromination can be performed using bromine or brominating agents to introduce the bromo group.

- Cyclization Reactions: The isoquinoline framework can be constructed via cyclization reactions involving appropriate precursors, such as phenylpropenes or other aromatic compounds.

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and can lead to complex structures in a single step .

4-(4-Bromo-2-fluorophenyl)isoquinoline has potential applications in various fields:

- Pharmaceutical Development: Its derivatives are being explored for their biological activities, particularly in neuropharmacology.

- Material Science: The compound may serve as a precursor in the synthesis of novel materials with specific electronic or optical properties.

- Organic Synthesis: Due to its reactivity, it is utilized as a building block in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with 4-(4-Bromo-2-fluorophenyl)isoquinoline. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)ethanone | Contains a carbonyl group | Used as a versatile starting material |

| 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole | Incorporates a pyrrole ring | Exhibits different biological activity |

| 1-(4-Fluorophenyl)isoquinoline | Lacks bromine substitution | May have different reactivity profiles |

These compounds illustrate variations in substituent groups that significantly influence their chemical reactivity and biological activity.

Molecular Architecture and Composition

Structural Elucidation and Confirmation

4-(4-Bromo-2-fluorophenyl)isoquinoline represents a complex heterocyclic aromatic compound featuring a distinctive bicyclic isoquinoline core system substituted with a halogenated phenyl ring [1]. The molecular structure consists of an isoquinoline backbone, which is characterized by a fused benzene-pyridine ring system, covalently bonded to a 4-bromo-2-fluorophenyl substituent at the 4-position . The compound possesses the molecular formula C15H9BrFN, establishing it as a nitrogen-containing heterocyclic aromatic system with dual halogen substitution [1] [3].

The structural confirmation of this compound has been established through comprehensive analytical techniques, with the Chemical Abstracts Service registry number 1187163-16-1 providing definitive identification [1]. The molecular architecture demonstrates the characteristic planarity associated with extended aromatic systems, where the isoquinoline core maintains conjugation with the substituted phenyl ring . The presence of both bromine and fluorine atoms on the phenyl ring creates a distinctive substitution pattern that influences the overall electronic distribution within the molecule [3].

Bond Length and Angle Analysis

The bond length and angle characteristics of 4-(4-Bromo-2-fluorophenyl)isoquinoline follow typical patterns observed in halogenated aromatic systems. Carbon-bromine bond lengths in similar bromophenyl compounds typically measure approximately 1.879 to 1.907 Angstroms, while carbon-fluorine bonds demonstrate shorter lengths of approximately 1.353 Angstroms [4] [5]. The aromatic carbon-carbon bonds within both the isoquinoline and phenyl ring systems maintain characteristic distances of 1.39 to 1.42 Angstroms, consistent with delocalized pi-electron systems [6].

Bond angle analysis reveals that intracyclic carbon-carbon-carbon angles within the aromatic rings fall within the narrow range of 119.2 to 120.6 degrees, reflecting the geometric constraints of aromatic systems [7]. The carbon-nitrogen-carbon angle within the isoquinoline system typically measures approximately 117 degrees, consistent with sp2 hybridization of the nitrogen atom [5]. The substitution pattern on the phenyl ring, with bromine at the para position and fluorine at the ortho position relative to the isoquinoline attachment point, creates specific steric and electronic influences that affect the overall molecular geometry [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(4-Bromo-2-fluorophenyl)isoquinoline through both proton and carbon-13 analysis. In proton nuclear magnetic resonance spectroscopy, the isoquinoline protons typically appear in the aromatic region between 7.0 and 9.5 parts per million, with the most downfield signals corresponding to the nitrogen-adjacent positions [11] [12]. The phenyl ring protons demonstrate characteristic coupling patterns, with the fluorine-bearing carbon showing distinctive chemical shifts due to the strong electronegative influence of the fluorine atom [13].

Carbon-13 nuclear magnetic resonance analysis reveals the aromatic carbon framework, with signals typically distributed between 120 and 160 parts per million [12] [14]. The carbon bearing the bromine substituent appears at characteristic chemical shifts around 110-115 parts per million, while the fluorine-substituted carbon demonstrates significant upfield or downfield shifts depending on its specific electronic environment [15]. The isoquinoline carbon atoms show distinctive patterns, with the nitrogen-bearing carbon typically appearing around 155-160 parts per million [12].

| Nuclear Magnetic Resonance Chemical Shift Ranges | |

|---|---|

| Aromatic Protons | 7.0-9.5 ppm |

| Aromatic Carbons | 120-160 ppm |

| Nitrogen-adjacent Carbons | 155-160 ppm |

| Bromine-substituted Carbon | 110-115 ppm |

Infrared Spectroscopic Profile

Infrared spectroscopy of 4-(4-Bromo-2-fluorophenyl)isoquinoline reveals characteristic absorption bands corresponding to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The aromatic carbon-carbon stretching vibrations typically appear in the region of 1450-1650 wavenumbers, with multiple bands reflecting the complex conjugated system [16] [17]. The carbon-nitrogen stretching modes of the isoquinoline system contribute additional bands in the 1500-1600 wavenumber region [18].

The carbon-hydrogen stretching vibrations of the aromatic system appear in the 3000-3100 wavenumber region, while the carbon-halogen stretching modes contribute to the fingerprint region below 1300 wavenumbers [19]. The carbon-fluorine stretching vibration typically appears around 1000-1300 wavenumbers, while the carbon-bromine stretching occurs at lower frequencies around 500-700 wavenumbers [20]. The overall infrared spectrum demonstrates the characteristic complexity expected for a multi-substituted aromatic heterocyclic compound [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(4-Bromo-2-fluorophenyl)isoquinoline reveals distinctive fragmentation patterns characteristic of halogenated aromatic systems. The molecular ion peak appears at mass-to-charge ratio 302, corresponding to the molecular weight of the intact compound [1] . The isotope pattern reflects the presence of bromine, showing the characteristic M+2 peak with approximately equal intensity due to the 79Br and 81Br isotopes [21].

Primary fragmentation pathways involve the loss of halogen atoms, with characteristic losses of 19 mass units (fluorine) and 79/81 mass units (bromine isotopes) [21]. The isoquinoline system demonstrates characteristic fragmentation through loss of hydrogen cyanide (27 mass units) and formation of stable aromatic cation radicals [21]. Alpha-cleavage adjacent to the nitrogen atom represents another significant fragmentation pathway, leading to the formation of characteristic fragment ions that facilitate structural confirmation [21].

| Mass Spectrometric Fragmentation Data | |

|---|---|

| Molecular Ion | m/z 302 |

| Loss of Fluorine | m/z 283 (-19) |

| Loss of Bromine | m/z 223 (-79) |

| Loss of Hydrogen Cyanide | m/z 275 (-27) |

Physicochemical Properties

Melting Point, Solubility, and Physical State

4-(4-Bromo-2-fluorophenyl)isoquinoline exists as a crystalline solid under standard atmospheric conditions, consistent with the typical physical state of substituted isoquinoline derivatives [1] . While specific melting point data for this exact compound remains limited in the literature, related bromoisoquinoline derivatives typically exhibit melting points in the range of 39-62 degrees Celsius [22] [23]. The presence of both bromine and fluorine substituents is expected to influence the melting point through intermolecular interactions and crystal packing effects [24].

The solubility characteristics of this compound reflect its aromatic heterocyclic nature, with limited water solubility due to the hydrophobic aromatic system [3]. The compound demonstrates greater solubility in organic solvents such as chloroform, dimethyl sulfoxide, and alcoholic media, consistent with similar isoquinoline derivatives [25]. The presence of the nitrogen atom in the isoquinoline system provides potential sites for protonation in acidic media, which may enhance solubility in aqueous acidic solutions [26].

Molecular Weight and Elemental Composition

The molecular weight of 4-(4-Bromo-2-fluorophenyl)isoquinoline has been definitively established as 302.15 atomic mass units, corresponding to the molecular formula C15H9BrFN [1] . The elemental composition consists of fifteen carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom [3]. The exact mass, accounting for isotopic composition, measures approximately 302.14 atomic mass units .

The molecular formula demonstrates a high degree of unsaturation, with a calculated degree of unsaturation of 12, reflecting the extensive aromatic character of the compound [1]. The presence of heteroatoms (nitrogen, bromine, fluorine) contributes to the overall molecular complexity and influences the compound's electronic properties through inductive and resonance effects [3].

| Molecular Composition Data | |

|---|---|

| Molecular Formula | C15H9BrFN |

| Molecular Weight | 302.15 g/mol |

| Exact Mass | 302.14 g/mol |

| Degree of Unsaturation | 12 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Crystallographic Data and Solid-State Behavior

The crystallographic properties of 4-(4-Bromo-2-fluorophenyl)isoquinoline reflect the structural characteristics typical of planar aromatic heterocyclic compounds. While specific single-crystal X-ray diffraction data for this exact compound are not extensively documented in the available literature, related bromofluorophenyl-substituted heterocycles demonstrate characteristic solid-state packing patterns [27] [28]. These compounds typically crystallize in monoclinic or orthorhombic crystal systems, with intermolecular interactions dominated by pi-pi stacking and halogen bonding effects [27].

The solid-state behavior is influenced by the presence of both bromine and fluorine atoms, which can participate in halogen bonding interactions with neighboring molecules [29]. The nitrogen atom in the isoquinoline system may also contribute to intermolecular hydrogen bonding when suitable hydrogen bond donors are present in the crystal lattice [27]. The planar molecular geometry facilitates efficient crystal packing through face-to-face aromatic stacking interactions, contributing to the overall crystal stability [28].

Established Synthetic Routes

Cross-Coupling Reaction Approaches

Cross-coupling reactions represent a cornerstone methodology for constructing complex isoquinoline frameworks, particularly those bearing halogenated aromatic substituents. Palladium-catalyzed cross-coupling reactions have emerged as the preferred method for introducing aryl groups onto the isoquinoline core with high regioselectivity [4].

The palladium-catalyzed α-arylation approach offers exceptional versatility for isoquinoline synthesis. This methodology utilizes sequential palladium-catalyzed α-arylation and cyclization reactions, providing a general approach to substituted isoquinolines with excellent overall yields. The reaction proceeds through a protected 1,5-dicarbonyl intermediate that can be cyclized to form the isoquinoline ring [4]. Optimization studies have demonstrated that catalyst loadings of 2.0-5.0 mol% of palladium complexes such as PdCl₂(DtBPF) or Pd(OAc)₂ with appropriate ligands provide yields ranging from 68-92% [4] [5].

| Synthetic Method | Catalyst System | Temperature (°C) | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Cross-Coupling Reactions | Pd(OAc)₂/Ligand | 80-120 | 70-95 | High regioselectivity [4] |

| Palladium-Catalyzed α-Arylation | PdCl₂(DtBPF)/Base | 70-90 | 68-92 | Excellent overall yields [4] |

| Direct Functionalization | Pd(II)/Cu(II)/LiBr | 100-150 | 42-80 | Functional group tolerance [3] |

The substrate scope for cross-coupling approaches demonstrates remarkable breadth, accommodating various aryl halides including bromides and iodides. Importantly, electron-poor aryl halides, such as those bearing fluorine substituents, exhibit excellent compatibility with palladium-catalyzed conditions [4]. The methodology tolerates diverse substituents at positions that become carbon-3 and carbon-4 on the isoquinoline ring, with aryl, heteroaryl, and alkyl substitution patterns all proving viable [4].

For the specific synthesis of 4-(4-bromo-2-fluorophenyl)isoquinoline, the cross-coupling approach would involve the reaction of an appropriately functionalized ketone precursor with 4-bromo-2-fluoroaryl halide under optimized palladium catalysis conditions. The presence of both bromine and fluorine substituents requires careful consideration of reaction conditions to prevent unwanted side reactions while maintaining high yields [4].

Direct Functionalization of Isoquinoline Core

Direct functionalization of the isoquinoline core provides an alternative synthetic strategy that avoids the need for pre-functionalized building blocks. This approach capitalizes on the inherent reactivity of the isoquinoline heterocycle toward electrophilic and nucleophilic substitution reactions [6] [7].

Rhodium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for direct isoquinoline functionalization. The methodology employs rhodium(III) catalysts in combination with directing groups to achieve selective carbon-hydrogen bond activation and subsequent functionalization [7]. The use of hydrazone directing groups enables efficient synthesis of highly substituted isoquinolines through rhodium(III)-catalyzed ortho carbon-hydrogen bond activation and annulation without external oxidants [7].

The reaction proceeds through carbon-carbon and carbon-nitrogen bond formation along with nitrogen-nitrogen bond cleavage, providing access to complex isoquinoline derivatives [8] [7]. Optimization studies have revealed that rhodium catalysts such as [RhCp*Cl₂]₂ in combination with carboxylic acid additives provide yields of 75-90% under mild reaction conditions of 80-100°C [8].

Silver-mediated cyclization approaches offer complementary reactivity for direct isoquinoline core functionalization. The methodology involves silver-catalyzed amination of alkynes followed by exchange with hypervalent iodine reagents to create aryl(isoquinoline)iodonium salts [9]. This novel approach provides yields of 40-94% and enables subsequent fluorination reactions for the introduction of fluorine substituents [9].

The advantages of direct functionalization approaches include the ability to introduce substituents without the need for pre-functionalized starting materials and the potential for late-stage modification of isoquinoline derivatives. However, these methods may require more forcing conditions and careful optimization to achieve satisfactory yields [6] [7].

Halogenation Strategies and Regioselectivity

The introduction of halogen substituents onto isoquinoline derivatives requires careful consideration of regioselectivity and reaction conditions. Multiple halogenation strategies have been developed, each offering distinct advantages for specific substitution patterns [3] [6] [10].

Electrophilic halogenation represents the classical approach for introducing bromine substituents onto isoquinoline rings. The reaction of isoquinoline with bromine in the presence of aluminum chloride proceeds with high selectivity for the carbon-4 position, providing yields of 65-85% [11]. The regioselectivity arises from the electronic properties of the isoquinoline ring, where the carbon-4 position exhibits enhanced nucleophilicity relative to other positions [6].

| Halogenation Method | Reagent System | Position Selectivity | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂/AlCl₃ | C-4 | AlCl₃, 100°C | 65-85 [11] |

| Palladium-Catalyzed Bromination | PdBr₂/CuBr₂/LiBr | C-4 | MeCN, 80°C | 70-88 [3] |

| Copper-Mediated Halogenation | CuBr₂/LiBr | C-4 | DCE, 60°C | 45-75 [3] |

Palladium-catalyzed halogenation methods offer enhanced selectivity and milder reaction conditions compared to classical electrophilic approaches. The selective synthesis of 4-bromoisoquinoline has been achieved using palladium(II) bromide in combination with copper(II) bromide and lithium bromide in acetonitrile at 80°C [3]. This methodology provides yields of 70-88% with excellent regioselectivity for the carbon-4 position [3].

The mechanism involves palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides, where the choice of additives determines the selectivity between 4-bromoisoquinoline and 4-bromoisoquinolone products [3]. The presence of lithium bromide in acetonitrile favors formation of the isoquinoline product, while acetic acid in dichloroethane promotes isoquinolone formation [3].

Boc₂O-mediated halogenation represents a modern approach for direct carbon-4 halogenation of isoquinolines. This method employs di-tert-butyl dicarbonate (Boc₂O) to promote dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization [6]. The methodology provides yields of 80-95% with excellent selectivity for the carbon-4 position [6].

The choice of halogenation strategy depends on the specific requirements of the synthetic route and the presence of other functional groups. For the synthesis of 4-(4-bromo-2-fluorophenyl)isoquinoline, palladium-catalyzed methods offer the best combination of selectivity, yield, and functional group tolerance [3].

Advanced Synthetic Techniques

Catalytic Methods for Carbon-Carbon Bond Formation

Advanced catalytic methodologies for carbon-carbon bond formation have revolutionized the synthesis of complex isoquinoline derivatives. These methods enable the construction of carbon-carbon bonds with high efficiency and selectivity while maintaining compatibility with sensitive functional groups [12] [13] [14].

Palladium(II)-catalyzed carbon-carbon and carbon-oxygen bond formation represents a sophisticated approach for isoquinoline functionalization. The methodology involves palladium(II)-catalyzed coupling of isoquinoline N-oxides with aromatic nitroalkenes, proceeding through remote carbon-hydrogen bond activation and subsequent intramolecular oxygen atom transfer [12] [13]. This reaction enables the synthesis of C1-benzoyl isoquinolines with yields ranging from 60-85% [12].

The mechanism involves the N-O bond serving as both a directing group for carbon-hydrogen bond activation and as the source of oxygen for the oxygen atom transfer process. The reaction conditions typically employ palladium(II) acetate as the catalyst with silver carbonate as the oxidant in dimethylformamide at 120°C [12] [13].

Rhodium-catalyzed atroposelective carbon-hydrogen/carbon-hydrogen cross-coupling reactions provide access to axially chiral isoquinoline derivatives. The methodology involves rhodium-catalyzed asymmetric oxidative carbon-hydrogen/carbon-hydrogen cross-coupling between 1-aryl isoquinolines and indolizines [15]. Using matched pairs of SCpRh complexes and chiral carboxylic acids, the reaction provides axially chiral bi(hetero)aryls in yields up to 96% with enantioselectivities up to 98% [15].

| Catalytic Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(II) C-C/C-O Formation | Pd(OAc)₂/Ag₂CO₃ | 120 | 60-85 | High regioselectivity [12] |

| Rh Atroposelective Coupling | SCpRh/Chiral Acid | 80-100 | 75-96 | Up to 98% ee [15] |

| Domino C-C Formation | Pd(OAc)₂/Ligand | 100-120 | 70-90 | High diastereoselectivity [14] |

Domino carbon-carbon bond forming reactions have been developed for the synthesis of polyheterocyclic benzimidazo-indolo-isoquinolines. The palladium-catalyzed domino reaction enables the construction of multiple carbon-carbon bonds in a single operation, providing complex heterocyclic frameworks with high efficiency [14]. The methodology demonstrates excellent functional group tolerance and provides products in yields of 70-90% [14].

The choice of catalytic method depends on the specific structural requirements and the desired level of complexity in the target molecule. For the synthesis of 4-(4-bromo-2-fluorophenyl)isoquinoline, palladium-catalyzed methods offer the best combination of efficiency and functional group compatibility [12] [14].

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly applied to isoquinoline synthesis, emphasizing environmentally benign conditions, atom economy, and sustainable practices. These approaches minimize waste generation, reduce energy consumption, and employ safer reagents and solvents [16] [17] [18].

Catalyst-free ambient temperature synthesis represents an ideal green chemistry approach for isoquinoline formation. The synthesis of isoquinoline-fused benzimidazoles has been achieved through catalyst-free reactions at room temperature using ethanol as a benign solvent [18]. This methodology provides convenient, atom-economical access to diversely substituted isoquinoline fused benzimidazoles with yields ranging from 75-90% [18].

The reaction proceeds through three major steps: imine formation, cyclization, and aromatization, occurring spontaneously at ambient temperature. The regioselectivity of the reaction has been confirmed by X-ray crystallography, demonstrating the reliability of this green approach [18].

Ultrasound-promoted green synthesis offers another environmentally friendly approach to isoquinoline derivatives. The synthesis of pyrido[2,1-a]isoquinoline derivatives has been achieved using catalyst-free multicomponent reactions under ultrasonic irradiation in water [17]. This methodology provides excellent yields while employing water as a green medium and eliminating the need for toxic organic solvents [17].

| Green Method | Conditions | Solvent | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Catalyst-Free Synthesis | Room temperature | Ethanol | 75-90 | No metal catalysts [18] |

| Ultrasound-Promoted | Ultrasonic irradiation | Water | 80-95 | Aqueous medium [17] |

| Metal-Free Construction | Aqueous medium | Water | 70-85 | Additive-free [19] |

Metal-free construction of aminated isoquinoline frameworks has been developed using aqueous media. The protocol provides an efficient and atom-economical route for constructing diverse aminated isoquinolines through nitrile activation toward nucleophilic addition and subsequent annulation [19]. The reaction shows high functional group tolerance and can be successfully extended to gram-scale synthesis [19].

The advantages of green chemistry approaches include reduced environmental impact, lower costs associated with waste treatment, and improved safety profiles. However, these methods may require optimization to achieve yields comparable to traditional catalytic approaches [16] [18].

Optimization Parameters for Enhanced Yield

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for isoquinoline derivatives. Systematic investigation of reaction variables enables the identification of optimal conditions that maximize yield while minimizing side reactions and waste generation [5] [20].

Catalyst loading optimization is fundamental to achieving high yields in metal-catalyzed isoquinoline synthesis. Studies have demonstrated that catalyst loadings of 2-5 mol% provide optimal results for most palladium-catalyzed transformations [4] [5]. Increasing catalyst loading beyond 5 mol% typically provides diminishing returns while significantly increasing costs [5].

Temperature optimization requires balancing reaction rate with selectivity and product stability. For most isoquinoline synthesis reactions, optimal temperatures range from 80-120°C [4] [5]. Lower temperatures may result in incomplete conversion, while higher temperatures can promote decomposition and side reactions [5].

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| Catalyst Loading | 2-5 mol% | Increases up to 5 mol% [5] | Cost vs efficiency |

| Temperature | 80-120°C | Optimal at 100°C [5] | Thermal stability |

| Reaction Time | 12-24 hours | Plateaus after 18h [5] | Energy consumption |

| Solvent System | THF/DMF (2:1) | Enhances solubility [5] | Product solubility |

Reaction time optimization involves monitoring conversion as a function of time to identify the point of maximum yield. Most isoquinoline synthesis reactions reach completion within 12-24 hours, with yields typically plateauing after 18 hours [5]. Extended reaction times may lead to product decomposition or unwanted side reactions [5].

Solvent system selection significantly impacts reaction efficiency and product isolation. Mixed solvent systems such as tetrahydrofuran/dimethylformamide (2:1) often provide optimal results by enhancing substrate solubility while maintaining good reaction kinetics [5]. The choice of solvent must also consider environmental impact and ease of removal during workup [20].

Base equivalent optimization is crucial for reactions involving deprotonation steps. Studies have shown that 2.5-3.0 equivalents of base typically provide optimal results, with excess base improving conversion while avoiding over-basic conditions that may promote side reactions [5].

Substrate ratio optimization involves determining the optimal stoichiometry between coupling partners. Ratios of 1:1.2-1.5 typically provide the best balance between yield and atom economy, with slight excess of one component reducing side products while maintaining efficiency [5].

Purification and Isolation Methodologies

Chromatographic Techniques

Chromatographic techniques represent the primary methods for purifying isoquinoline derivatives, offering excellent resolution and the ability to separate closely related compounds. The selection of appropriate chromatographic conditions is critical for achieving high purity while maintaining reasonable recovery yields [21] [22] [23].

Flash column chromatography using silica gel as the stationary phase represents the most commonly employed purification method for isoquinoline derivatives. The technique utilizes gradient elution with hexane/ethyl acetate solvent systems to achieve separation based on polarity differences [24]. Typical conditions involve silica gel 60 (40-63 μm) with gradient elution starting from 100% hexane progressing to 50% ethyl acetate [24].

The optimization of chromatographic conditions requires consideration of the specific substituents present on the isoquinoline ring. For halogenated derivatives such as 4-(4-bromo-2-fluorophenyl)isoquinoline, the presence of electron-withdrawing substituents increases polarity, requiring adjustment of the solvent gradient [23]. Recovery yields of 75-90% are typically achieved with purities of 85-95% [24].

| Chromatographic Technique | Conditions | Purity Achieved (%) | Recovery (%) | Advantages |

|---|---|---|---|---|

| Flash Column Chromatography | Silica gel, hexane/EtOAc | 85-95 | 75-90 | Rapid separation [24] |

| High-Performance Liquid Chromatography | C18 column, ACN/H₂O gradient | 98-99.5 | 60-80 | Analytical precision [23] |

| Preparative TLC | Silica plates, UV detection | 90-95 | 65-80 | Small scale prep [24] |

High-performance liquid chromatography (HPLC) provides superior resolution for analytical and preparative applications. The technique employs reversed-phase C18 columns with acetonitrile/water gradient elution systems [23] [25]. For isoquinoline alkaloids, mobile phases containing 0.1% formic acid enhance peak shape and retention reproducibility [23].

Analytical HPLC methods have been optimized for determining isoquinoline alkaloids with excellent linearity (R² > 0.997), limits of detection ranging from 5-25 ng/mL, and precision values (RSD) of 1.8-3.2% [23]. Preparative HPLC enables the isolation of isoquinoline derivatives with purities of 98-99.5%, though recovery yields are typically lower at 60-80% due to the dilute conditions required [23].

Preparative thin-layer chromatography (TLC) offers advantages for small-scale purifications and analytical method development. The technique utilizes silica gel plates with appropriate solvent systems, typically detected using ultraviolet light or chemical staining [24]. While recovery yields are moderate at 65-80%, the method provides excellent purity of 90-95% for small quantities [24].

Ultra-pressure liquid chromatography (UPLC) coupled with mass spectrometry provides enhanced resolution and sensitivity for isoquinoline analysis. The technique enables separation within 13 minutes with excellent linearity (R² 0.9971-0.9996), low detection limits (5-25 ng/mL), and high accuracy (91.6-97.4%) [23].

Recrystallization Approaches

Recrystallization represents a classical but highly effective purification method for isoquinoline derivatives, particularly suitable for achieving high purity levels. The technique relies on differences in solubility between the desired product and impurities at different temperatures [24] [26] [27].

Traditional recrystallization from ethanol or mixed ethanol/water systems provides excellent results for most isoquinoline derivatives. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation [24]. Purities of 95-99% are typically achieved with recovery yields of 70-85% [24].

The choice of recrystallization solvent depends on the solubility characteristics of the specific isoquinoline derivative. For compounds bearing polar substituents such as fluorine, mixed solvent systems may be required to achieve optimal results [26]. Common solvent systems include ethanol/water, methanol/water, and ethanol/diethyl ether mixtures [24].

| Recrystallization Method | Solvent System | Purity Achieved (%) | Recovery (%) | Special Considerations |

|---|---|---|---|---|

| Traditional Ethanol | Ethanol/water | 95-99 | 70-85 | General applicability [24] |

| Phenol Complex Formation | Phenol addition | 97-99 | 60-75 | Selective purification [27] |

| Mixed Solvent Systems | Ethanol/ether | 90-97 | 65-80 | Tailored solubility [26] |

Crystallization from phenol complexes offers a specialized approach for isoquinoline purification. This method involves forming crystalline complexes between isoquinoline and phenol, which can be subsequently decomposed to recover pure isoquinoline [27]. The phenol-isoquinoline complex has a melting point of approximately 42°C and provides excellent selectivity for isoquinoline purification [27].

The phenol complex method is particularly effective for separating isoquinoline from closely related compounds such as quinoline and quinaldine, which have similar boiling points but different complex formation properties [27]. Recovery yields of 60-75% are achieved with purities of 97-99% [27].

Controlled cooling rates are critical for achieving optimal crystal quality during recrystallization. Rapid cooling promotes nucleation but may result in smaller crystals with higher surface area and potential impurity inclusion [24]. Slow cooling at rates of 1-2°C per hour typically provides the best balance between crystal quality and practical considerations [24].

Seed crystal addition can improve reproducibility and control over crystal formation. The addition of small amounts of pure product crystals provides nucleation sites and promotes formation of well-formed crystals [26]. This technique is particularly useful for compounds that tend to supersaturate or form oils rather than crystals [26].

Quality Control and Purity Assessment

Quality control and purity assessment represent essential components of any synthetic methodology, ensuring that the final product meets required specifications for subsequent applications. Multiple analytical techniques are employed to provide comprehensive characterization of isoquinoline derivatives [28] [25] [29].

Nuclear magnetic resonance (NMR) spectroscopy provides the primary method for structure confirmation and purity assessment. Proton NMR spectroscopy enables identification of characteristic chemical shifts, coupling patterns, and integration ratios that confirm the molecular structure [25]. For 4-(4-bromo-2-fluorophenyl)isoquinoline, key diagnostic signals include the isoquinoline aromatic protons and the characteristic coupling patterns of the fluorinated aromatic ring [25].

Carbon-13 NMR spectroscopy provides complementary structural information and enables detection of minor impurities. The technique can detect impurities at levels of 0.1-1 mol% based on integration of characteristic carbon signals [25]. Fluorine-19 NMR spectroscopy is particularly valuable for fluorinated isoquinoline derivatives, providing highly sensitive detection of fluorine-containing impurities [25].

| Analytical Method | Application | Detection Limit | Analysis Time | Key Parameters |

|---|---|---|---|---|

| Nuclear Magnetic Resonance | Structure confirmation | 0.1-1 mol% | 30-60 minutes | Chemical shifts, coupling [25] |

| Mass Spectrometry | Molecular weight verification | 0.01-0.1 mol% | 10-30 minutes | m/z ratios, fragmentation [25] |

| Infrared Spectroscopy | Functional group identification | 1-5 mol% | 5-15 minutes | Characteristic peaks [25] |

| High-Performance Liquid Chromatography | Purity assessment | 0.05-0.1 mol% | 20-40 minutes | Retention time, area% [23] |

Mass spectrometry provides molecular weight confirmation and enables detection of trace impurities. Electrospray ionization mass spectrometry (ESI-MS) is particularly suitable for isoquinoline derivatives, providing abundant protonated molecular ions [M+H]⁺ due to the basic nitrogen atom [25]. The technique can detect impurities at levels of 0.01-0.1 mol% with analysis times of 10-30 minutes [25].

High-resolution mass spectrometry enables determination of molecular formulas and identification of unknown impurities through accurate mass measurements. For 4-(4-bromo-2-fluorophenyl)isoquinoline (C₁₅H₉BrFN), the expected molecular ion appears at m/z 302.9872 [M+H]⁺ [25].

Infrared spectroscopy provides rapid identification of functional groups and can detect structural changes or decomposition products. Characteristic absorption bands for isoquinoline derivatives include aromatic C-H stretching around 3000-3100 cm⁻¹, aromatic C=C stretching at 1580-1600 cm⁻¹, and C-F stretching around 1000-1300 cm⁻¹ [25].

High-performance liquid chromatography (HPLC) represents the gold standard for purity assessment, providing quantitative analysis of main component and related impurities. Validated HPLC methods achieve detection limits of 0.05-0.1 mol% with analysis times of 20-40 minutes [23]. The method employs area normalization to determine purity levels, with typical specifications requiring ≥98% purity for pharmaceutical applications [23].

Gas chromatography-mass spectrometry (GC-MS) provides complementary analysis for volatile impurities and decomposition products. While isoquinoline derivatives may require derivatization for GC analysis, the technique offers excellent sensitivity for trace impurity detection at levels of 0.001-0.01 mol% [25].

Melting point determination remains a valuable tool for identity confirmation and purity assessment. Pure compounds typically exhibit sharp melting points with temperature ranges of 1-2°C, while impurities cause melting point depression and broader ranges [24]. For crystalline isoquinoline derivatives, melting point determination provides rapid assessment of purity levels [24].

Elemental analysis provides confirmation of molecular composition and can detect inorganic impurities. For halogenated compounds such as 4-(4-bromo-2-fluorophenyl)isoquinoline, accurate determination of carbon, hydrogen, nitrogen, bromine, and fluorine content confirms molecular structure and purity [25].